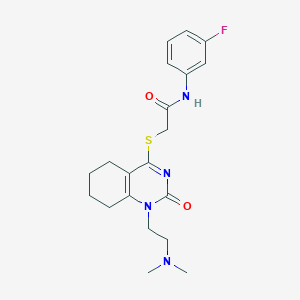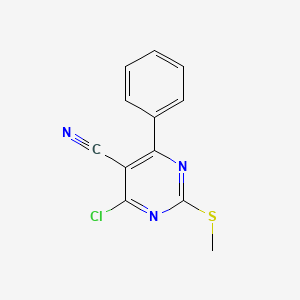
4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chloropyrimidine derivatives often involves multi-step reactions that include nucleophilic displacement, oxidation, and chlorination processes. For instance, a route to synthesize 4,5,6-trichloropyrimidine-2-carbonitrile starting from 4,6-dichloro-2-(methylthio)pyrimidine has been developed, which includes the conversion of the sulfide group to sulfone and its subsequent displacement by cyanide . Although the specific synthesis of 4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is not detailed in the provided papers, the methodologies described could be relevant to its synthesis.
Molecular Structure Analysis
The molecular structure of chloropyrimidine derivatives has been extensively studied using spectroscopic techniques and quantum chemical calculations. For example, ab initio quantum chemical and experimental spectroscopic studies have been reported on chloropyrimidine derivatives, providing optimized geometries, electronic charge distribution, and molecular electrostatic potential surfaces . These studies help in understanding the structure and spectral characteristics of such compounds. X-ray diffraction studies have also been used to determine the crystal structure of related compounds, revealing the coplanarity of pyridine and pyrimidine rings .
Chemical Reactions Analysis
Chloropyrimidine derivatives undergo various chemical reactions, including reactions with alkylants and nucleophiles. The synthesis paper describes the reaction of a chloropyrimidine derivative with chloroacetic acid derivatives, leading to the formation of thieno[2,3-d]pyrimidines, and with methyl iodide to obtain tris(methylsulfanyl)pyrimidine derivatives . These reactions indicate the reactivity of the sulfur atom in the molecule and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloropyrimidine derivatives are closely related to their molecular structure. The vibrational spectral analysis using FT-IR and FT-Raman techniques, along with density functional theory (DFT) calculations, provides insights into the stability of the molecule and its nonlinear optical behavior . The molecular electrostatic potential (MEP) analysis reveals the regions of negative and positive charge, which are indicative of potential sites for electrophilic and nucleophilic attacks, respectively . Additionally, molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain enzymes, indicating their potential as chemotherapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Pyridine Derivatives : This compound has been used in synthesizing various pyridine derivatives, including isoquinoline and pyrido[2,3-d] pyrimidine derivatives (Al-Issa, 2012).
- Formation of Pyrimidines : It reacts with hydrazine hydrate to yield dihydrazino derivatives and subsequently form pyrazolo-[3,4-b]-pyridine derivatives (El-Reedy et al., 1989).
- Spectroscopic Analysis : The compound has been the subject of detailed spectroscopic investigations to understand its molecular structure and potential chemical reactivity (Alzoman et al., 2015).
Potential Biological Applications
- Molecular Docking Studies : Molecular docking studies suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes, indicating potential as chemotherapeutic agents (Alzoman et al., 2015).
- Dihydrofolate Reductase Inhibitors : Structural characterization of derivatives of this compound has been conducted to assess their potential as dihydrofolate reductase inhibitors, an important target in cancer therapy (Al-Wahaibi et al., 2021).
General Chemical Applications
- Development of Novel Compounds : It has been instrumental in the development of new chemical compounds and in understanding the behavior of pyrimidines in various chemical reactions (Tanji et al., 1989).
- Structural Studies : Extensive structural and spectroscopic studies have been performed on chloropyrimidine derivatives to understand their electronic charge distribution, dipole moments, and molecular electrostatic potential surfaces (Gupta et al., 2006).
Eigenschaften
IUPAC Name |
4-chloro-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c1-17-12-15-10(8-5-3-2-4-6-8)9(7-14)11(13)16-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAAEHFEWBIHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B2511969.png)
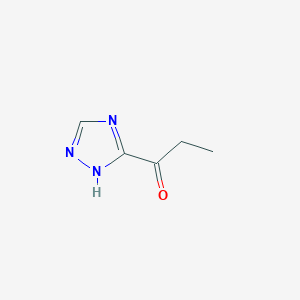


![[2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)
![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511979.png)
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2511980.png)
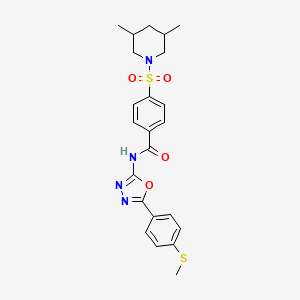
![2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2511983.png)
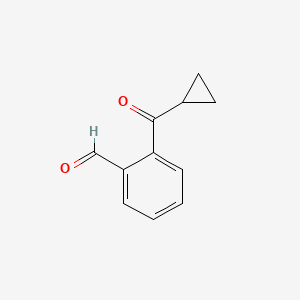
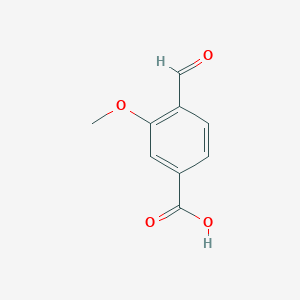
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2511988.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)
